2-(2-((1-(3-methoxyphenyl)-1H-tetrazol-5-yl)thio)acetamido)-3-methylbenzoic acid
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Description
2-(2-((1-(3-methoxyphenyl)-1H-tetrazol-5-yl)thio)acetamido)-3-methylbenzoic acid is a useful research compound. Its molecular formula is C18H17N5O4S and its molecular weight is 399.43. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds with similar structures, such as thiazolidine derivatives, have been found to exhibit diverse therapeutic and pharmaceutical activities . They are used in probe design and have shown varied biological properties such as anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, and antioxidant activity .
Mode of Action
It can be inferred from the structure of the compound that it may interact with its targets through the sulfur atom present in the thiazolidine motif . The presence of sulfur enhances their pharmacological properties .
Biochemical Pathways
Compounds with similar structures have been found to affect various biological targets . The diversity in the biological response makes it a highly prized moiety .
Pharmacokinetics
Various synthetic approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry have been employed to improve their selectivity, purity, product yield, and pharmacokinetic activity .
Result of Action
Compounds with similar structures have shown varied biological properties such as anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, and antioxidant activity .
Action Environment
The synthesis of similar compounds has been improved by using green chemistry, which could potentially influence the compound’s action and stability .
Properties
IUPAC Name |
2-[[2-[1-(3-methoxyphenyl)tetrazol-5-yl]sulfanylacetyl]amino]-3-methylbenzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N5O4S/c1-11-5-3-8-14(17(25)26)16(11)19-15(24)10-28-18-20-21-22-23(18)12-6-4-7-13(9-12)27-2/h3-9H,10H2,1-2H3,(H,19,24)(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PULDBUUTEWNFLB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)O)NC(=O)CSC2=NN=NN2C3=CC(=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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